molecular formula C19H21NO3 B2891304 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate CAS No. 1795031-74-1

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate

カタログ番号: B2891304
CAS番号: 1795031-74-1
分子量: 311.381
InChIキー: ILHQERKRIIFUFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

  • Chemical Formula : C19H21NO3
  • Molecular Weight : 313.38 g/mol
  • CAS Registry Number : 38404-42-1
  • IUPAC Name : this compound

The compound features a benzoate moiety linked to a carbamoyl group, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, in a study evaluating a related compound's effectiveness against glioblastoma and neuroblastoma cells, significant growth inhibition was observed at nanomolar concentrations. The compound demonstrated lower lethal concentrations (LC50) compared to existing treatments, suggesting enhanced efficacy in targeting resistant cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineLC50 (nM)Mechanism of Action
Compound 1U87 (Glioblastoma)200G2/M phase arrest
Compound 2BE (Neuroblastoma)18.9Apoptosis induction
Compound 3SK (Neuroblastoma)>3000Less effective compared to Compound 1

The mechanism behind the anticancer activity of this compound appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from successfully dividing.
  • Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cells, including increased nuclear size and condensation .
  • Enhanced Drug Delivery : The hydrophobic nature of the compound may facilitate better brain uptake when administered orally, enhancing its therapeutic potential against brain tumors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with structural similarities to this compound:

  • Study on Antitumor Efficacy :
    • A study assessed the cytotoxicity of methyl benzoates against various cancer cell lines. Results indicated that compounds with similar structures exhibited significant antiproliferative effects, with some derivatives showing promise as therapeutic agents in clinical settings .
  • Mechanistic Insights from In Vitro Studies :
    • In vitro assays revealed that treatment with certain benzoate derivatives led to significant alterations in cell cycle dynamics and apoptosis markers. These findings support the hypothesis that structural modifications can enhance biological activity .
  • Patent Literature Review :
    • A review of patent literature reveals ongoing interest in developing benzoate derivatives as kinase inhibitors and their potential roles in cancer therapy . This underscores the relevance of structural variations in enhancing therapeutic efficacy.

特性

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-8-9-16(10-15(13)3)19(22)23-12-18(21)20-11-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQERKRIIFUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。